2-(4-chlorophenyl)-6-methyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one
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Overview
Description
7-(4-chlorophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is a complex organic compound featuring a unique triazolo-pyrimido-quinoline scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloroaniline with a suitable aldehyde, followed by cyclization with a triazole derivative, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoline and triazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast and lung cancer cell lines.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar triazole-pyrimidine scaffold, known for its CDK inhibitory activity.
Thiazolo[4,5-b]pyridine: Features a thiazole ring fused with a pyridine ring, exhibiting antimicrobial properties.
3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and potential as an energetic material.
Uniqueness
7-(4-chlorophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H16ClN5O |
---|---|
Molecular Weight |
413.9g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one |
InChI |
InChI=1S/C23H16ClN5O/c1-12-27-28-23-26-21-19(22(30)29(12)23)18(14-6-9-15(24)10-7-14)17-11-8-13-4-2-3-5-16(13)20(17)25-21/h2-7,9-10H,8,11H2,1H3,(H,25,26,28) |
InChI Key |
SPUQGXMSKFISDJ-UHFFFAOYSA-N |
SMILES |
CC1=NNC2=NC3=C(C(=C4CCC5=CC=CC=C5C4=N3)C6=CC=C(C=C6)Cl)C(=O)N12 |
Canonical SMILES |
CC1=NNC2=NC3=C(C(=C4CCC5=CC=CC=C5C4=N3)C6=CC=C(C=C6)Cl)C(=O)N12 |
Origin of Product |
United States |
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